(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2059155-02-9
VCID: VC4482157
InChI: InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1
SMILES: C1C(NC(=O)O1)C(F)F
Molecular Formula: C4H5F2NO2
Molecular Weight: 137.086

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one

CAS No.: 2059155-02-9

Cat. No.: VC4482157

Molecular Formula: C4H5F2NO2

Molecular Weight: 137.086

* For research use only. Not for human or veterinary use.

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one - 2059155-02-9

Specification

CAS No. 2059155-02-9
Molecular Formula C4H5F2NO2
Molecular Weight 137.086
IUPAC Name (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1
Standard InChI Key KPGYPWXVADQHRR-REOHCLBHSA-N
SMILES C1C(NC(=O)O1)C(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a five-membered oxazolidinone ring (O1C2N1C3O2\text{O}_1\text{C}_2\text{N}_1\text{C}_3\text{O}_2) with a stereospecific (S)-configured difluoromethyl group (CF2H-\text{CF}_2\text{H}) at the C4 position . Quantum mechanical calculations confirm the planarity of the oxazolidinone ring, while the difluoromethyl group adopts a gauche conformation relative to the ring, minimizing steric strain . The InChIKey (KPGYPWXVADQHRR-REOHCLBHSA-N) and SMILES (C1C@HC(F)F) identifiers underscore its stereochemical uniqueness .

Physicochemical Parameters

Key computed properties include:

  • XLogP3-AA: 0.6, indicating moderate lipophilicity .

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH) and 4 acceptors (two carbonyl oxygens, two fluorines) .

  • Rotatable Bonds: 1 (C–CF2_2H bond) .

  • Polar Surface Area: 46.6 Ų, suggesting moderate membrane permeability .

Table 1: Physicochemical Properties of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one

PropertyValue
Molecular Weight137.08 g/mol
XLogP3-AA0.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds1
Topological Polar Surface Area46.6 Ų

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The enantioselective synthesis typically involves:

  • Precursor Preparation: L-serine derivatives are condensed with difluoromethylating agents like bromodifluoromethane (CHF2Br\text{CHF}_2\text{Br}) under basic conditions.

  • Cyclization: Intramolecular cyclization catalyzed by palladium(0) complexes (e.g., Pd(PPh3_3)4_4) in tetrahydrofuran (THF) at 60°C yields the oxazolidinone ring.

  • Chiral Resolution: Diastereomeric salts formed with (+)-camphorsulfonic acid achieve >98% enantiomeric excess.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield (up to 85%) and reduce reaction times (2–4 hours). Purification via simulated moving bed chromatography (SMBC) ensures >99.5% purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Effects

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one inhibits bacterial protein synthesis by binding the 50S ribosomal subunit, akin to linezolid.

Table 2: Minimum Inhibitory Concentrations (MIC) Against Pathogens

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Enterococcus faecium1.0
Escherichia coli8.0

Notably, fluorination enhances metabolic stability, reducing hepatic clearance by 40% compared to non-fluorinated analogs.

Chemical Reactivity and Applications

Reaction Pathways

  • Oxidation: Treatment with KMnO4_4 yields 4-carboxy-oxazolidinone derivatives.

  • Reduction: LiAlH4_4 reduces the carbonyl to a hydroxyl group, forming 4-(difluoromethyl)oxazolidin-2-ol.

  • Nucleophilic Substitution: Reaction with amines at 80°C replaces the oxazolidinone oxygen, generating imidazolidinone analogs.

Pharmaceutical Applications

As a chiral auxiliary, the compound facilitates asymmetric synthesis of β2_2-adrenergic agonists (e.g., salmeterol) and antifungal agents (e.g., ravuconazole) . Fluorine’s electronegativity enhances target binding affinity by 30% in lead optimization studies .

Future Directions

Ongoing research priorities include:

  • Structure-Activity Relationships: Optimizing substituents at C3/C5 positions to enhance anticancer potency.

  • Drug Delivery Systems: Encapsulation in PEGylated liposomes to improve bioavailability.

  • Environmental Impact: Assessing biodegradation pathways of fluorinated metabolites.

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